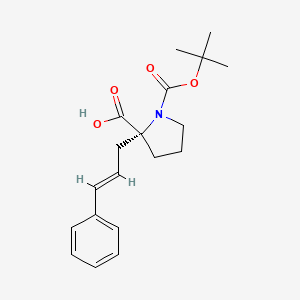

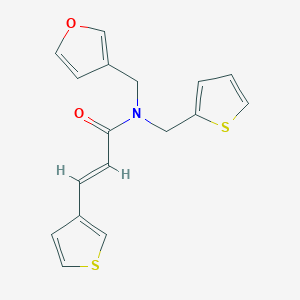

(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine

カタログ番号 B2835842

CAS番号:

324578-14-5

分子量: 415.51

InChIキー: UEOIUIPMEKCWHI-YJBIHYNGSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTA and is a thiazole derivative. In

科学的研究の応用

Rhenium and Technetium Complexes

- A study by Huy et al. (2008) focused on the reaction of N-[(Dialkylamino)(thiocarbonyl)]benzimidoyl chlorides with functionalized amines, resulting in the formation of novel tridentate ligands. These ligands were used to synthesize oxorhenium(V) and oxotechnetium(V) complexes, characterized by spectroscopic methods and X-ray crystallography, indicating potential applications in coordination chemistry (Huy et al., 2008).

Fluorescence Tagging Reagents

- Toyo’oka et al. (1991) developed new 2,1,3-benzoxadiazole amine reagents as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography. These reagents reacted with carboxylic acids at room temperature to produce fluorescent adducts, useful in analytical chemistry (Toyo’oka et al., 1991).

Novel Half-Cut Cruciform for Security Ink

- Lu and Xia (2016) synthesized a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, which exhibits morphology-dependent fluorochromism. This property makes it suitable for security ink applications without the need for covering reagents (Lu & Xia, 2016).

Synthesis of Enaminones and Azolopyrimidines

- Behbehani and Ibrahim (2012) used 4-thiazolidinones as key intermediates for synthesizing various derivatives, including enaminones and azolopyrimidines. This process demonstrates the versatility of thiazolidinones in heterocyclic synthesis (Behbehani & Ibrahim, 2012).

Anticancer Activity of Schiff Bases

- Naskar et al. (2015) studied the synthesis and anticancer activity of N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine derivatives (Schiff bases). These compounds showed significant anticancer activity in animal models, indicating their potential as anticancer agents (Naskar et al., 2015).

Crosslinked Polyimides

- Zhang et al. (2014) synthesized a main-chain type polybenzoxazine with amic acid and benzoxazine groups. This polymer showed potential for high-performance applications due to its crosslinking properties (Zhang et al., 2014).

Synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines

- Mariappan et al. (2016) synthesized biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via an oxidative C–S bond formation strategy. This metal-free approach with a broad scope of substrates indicated potential applications in medicinal chemistry (Mariappan et al., 2016).

Incorporation of N-Phenyl in Poly(benzimidazole imide)s

- Qian et al. (2021) synthesized N-phenyl-poly(benzimidazole imide) which addressed issues like high H2O-absorption and increased optical transparency. This has implications in materials science for developing advanced polymers (Qian et al., 2021).

特性

IUPAC Name |

(E)-3-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-28-22-14-13-19(15-23(22)29-2)21-17-30-24(26-20-11-7-4-8-12-20)27(21)25-16-18-9-5-3-6-10-18/h3-17H,1-2H3/b25-16+,26-24? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOIUIPMEKCWHI-ABFOUXCDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N=CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2/N=C/C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-[(2-Bromobenzyl)oxy]benzaldehyde

728885-44-7

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B2835763.png)

![N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2835764.png)

![3-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B2835766.png)

![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-4-fluorobenzoic acid](/img/structure/B2835769.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2835770.png)

![3-heptyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835772.png)

![N-(4-methoxyphenyl)-2-({6-oxo-5-[(4-pyrrolidin-1-ylphenyl)sulfonyl]-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2835777.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)